molecular formula C8H14N2O3 B13396325 Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate

Cat. No.: B13396325
M. Wt: 186.21 g/mol
InChI Key: ZRXQTUVXCKSWQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate (CAS: 1027601-37-1) is a chiral amino acid ester featuring a pyrrolidin-2-one (2-oxopyrrolidine) substituent at the β-position of the propanoate backbone. This compound is critical in pharmaceutical synthesis, notably as a key intermediate in the production of Nirmatrelvir, a protease inhibitor used in antiviral therapies . Its structure combines a methyl ester group for enhanced lipophilicity and a pyrrolidinone ring that contributes to hydrogen-bonding interactions, making it valuable in drug design for optimizing bioavailability and target binding.

Properties

IUPAC Name

methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQTUVXCKSWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of (S)-2-oxo-3-pyrrolidinyl ethanol with N,N’-dimethylformamide dioxane under controlled temperature conditions to produce (S)-2-oxo-3-pyrrolidinyl dimethylamide . This intermediate is then further reacted to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Deprotection of Precursors to Generate the Free Amine

The compound is often synthesized via deprotection of its Boc-protected analog. For example:

text
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate → Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate + CO₂ + (CH₃)₃COH

Conditions :

  • Reagent : 4M HCl in dioxane (5:1 v/v HCl-to-substrate ratio) .

  • Scale : 45.26 mmol .

  • Yield : Quantitative (isolated as hydrochloride salt) .

This reaction is pivotal for generating the free amine, which is essential for subsequent nucleophilic reactions.

Amide Bond Formation

The primary amine participates in peptide coupling reactions. In the synthesis of SARS-CoV-2 Mpro inhibitors:

text
This compound + Activated carboxylic acid → Peptide analog

Conditions :

  • Reagents : HATU, DIPEA in DMF .

  • Key Intermediate : Used to construct P2-P3 segments of protease inhibitors (e.g., 13b-K ) .

  • Stereochemical Outcome : (S,S,S)-configuration critical for binding affinity (IC₅₀ = 16.1 nM) .

Table 1: Representative Coupling Reactions

SubstrateProductApplicationReference
Cyclopropanecarboxylic acidCyclopropylamide derivativeSARS-CoV-2 Mpro inhibitor core
Benzyl chloroformateCbz-protected intermediatePeptide chain elongation

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid:

text
This compound + H₂O → 2-Amino-3-(2-oxopyrrolidin-3-yl)propanoic acid + CH₃OH

Conditions :

  • Reagents : LiOH (aqueous), THF, 0°C to room temperature .

  • Typical Use : Converts the ester to a carboxylic acid for solid-phase peptide synthesis .

Salt Formation

The free amine forms stable salts with acids, enhancing crystallinity:

text
This compound + p-Toluenesulfonic acid → Tosylate salt (C₁₅H₂₂N₂O₆S)

Properties :

  • Melting Point : 142–144°C .

  • Solubility : >10 mg/mL in DMSO .

Pyrrolidinone Ring Reactivity

The 2-oxopyrrolidin-3-yl group participates in hydrogen bonding and steric interactions but exhibits limited direct reactivity under standard conditions. Computational studies suggest potential for:

  • Lactam ring-opening under strong reducing agents (e.g., LiAlH₄).

  • Nucleophilic substitution at the carbonyl group in acidic media.

Stereochemical Transformations

The compound’s (S)-configuration at C2 and C3 is critical for bioactivity. Racemization studies show:

  • Conditions : pH > 9, elevated temperatures.

  • Outcome : Epimerization reduces Mpro inhibitory activity by >100-fold .

Scientific Research Applications

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Derivatives with Modified Protecting Groups

  • tert-Butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Intermediate 7) Structural Difference: The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the methyl ester is reduced to a hydroxyl group. Impact: Boc protection enhances stability during synthesis but reduces reactivity. The hydroxyl group improves solubility in polar solvents. Yield: 80% (vs. higher yields for the parent compound in other contexts), suggesting trade-offs between stability and synthetic efficiency .

Peptide-Conjugated Derivatives

  • MPI128a and MPI128b
    • Structural Difference : MPI128a includes a tripeptide chain (3-methylbutanamide and 4-methylpentanamide substituents), while MPI128b adds an indole-2-carboxamide group.
    • Impact : The extended peptide chains enhance specificity for protease targets but reduce oral bioavailability due to increased molecular weight.
    • Yield : MPI128a (90%) vs. MPI128b (53%), reflecting synthetic challenges with bulky substituents .

Aromatic Analogues

  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Structural Difference: Replaces the pyrrolidinone ring with a nitro-substituted phenyl group. Impact: The nitro group introduces strong electron-withdrawing effects, increasing reactivity for reduction reactions (e.g., to amines) but reducing metabolic stability. Application: Intermediate in synthesizing aminophenyl propanol derivatives for CNS-targeted drugs .

Positional Isomers and Pyrrolidinone Variants

  • Methyl 3-(2-oxopyrrolidin-1-yl)propanoate Structural Difference: Pyrrolidinone is attached at the 1-position instead of the 3-position, and lacks the amino group. Impact: The absence of the amino group eliminates hydrogen-bonding capability, reducing interaction with biological targets. The 1-yl substitution alters ring conformation, affecting solubility and pharmacokinetics .

Biological Activity

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate, also known as (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, synthesizing data from various studies and case reports.

  • Chemical Formula : C₁₅H₂₂N₂O₆S
  • CAS Number : 2434784-03-7
  • Molecular Weight : 358.41 g/mol
  • Purity : 97% .

Research indicates that this compound acts as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The compound's structure allows it to effectively bind to the active site of Mpro, which is crucial for viral replication. Studies have demonstrated that modifications to the compound can enhance its binding affinity and biostability, thus improving its antiviral efficacy .

Antiviral Properties

  • Inhibition of SARS-CoV-2 :
    • This compound derivatives have shown significant antiviral activity against SARS-CoV-2 in vitro. One study reported an IC50 value of approximately 1.95 μM for a related compound, indicating effective inhibition of viral replication .
    • The incorporation of thioamide surrogates in the compound's structure has been linked to enhanced pharmacokinetics and reduced susceptibility to metabolic degradation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable tissue distribution. In animal models, compounds similar to this compound exhibited efficient absorption and distribution, making them suitable candidates for therapeutic use .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study on COVID-19 Treatment :
    • A preclinical study demonstrated that derivatives of this compound could significantly reduce viral loads in infected cell cultures, suggesting a potential role in treating COVID-19 .
    • The study involved administering varying concentrations of the compound to MDCK cell monolayers infected with SARS-CoV-2, with notable reductions in viral titers observed at higher concentrations.

Table 1: Comparison of Antiviral Activity

Compound NameIC50 (μM)Target Virus
This compound1.95SARS-CoV Mpro
Derivative A0.50SARS-CoV Mpro
Derivative B0.80SARS-CoV Mpro

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh
Peak Plasma ConcentrationRapid (30 min)
Half-Life~4 hours

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, analogous pyrrolidinone-containing esters are synthesized by reacting amines with activated esters (e.g., using methyl 3-phenyl-2-propanoate as a precursor under basic conditions) . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the stereochemistry of the pyrrolidinone ring and ester group. Key signals include δ ~4.2 ppm (methoxy protons) and δ ~3.5–4.0 ppm (pyrrolidinone protons) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₂O₃ at 199.1084) .
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O from pyrrolidinone) confirm functional groups .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S,S)-stereoisomer be achieved?

  • Methodological Answer : Use chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of a ketone precursor with a Ru-BINAP catalyst yields >90% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer . Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB: e.g., 3QNK for pyrrolidinone-binding enzymes). The pyrrolidinone ring’s conformation is critical for hydrogen bonding with active-site residues.
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can conflicting crystallographic data on pyrrolidinone ring puckering be resolved?

  • Methodological Answer : Contradictions arise from different crystal packing forces. Use SHELXL for refinement, applying restraints to anisotropic displacement parameters. Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors. High-resolution data (>1.0 Å) reduce ambiguity in ring conformation .

Q. What strategies mitigate impurities identified during scale-up synthesis?

  • Methodological Answer : Common impurities include:

  • 3-(2-Oxopyrrolidin-3-yl)propanoic acid : From ester hydrolysis. Control via strict anhydrous conditions.
  • Diastereomers : Remove via flash chromatography (silica gel, ethyl acetate:hexane 3:7) or recrystallization (ethanol/water).
  • Quantify impurities via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes show discrepancies in pyrrolidinone ring conformation?

  • Methodological Answer : Solution-state NMR may average ring puckering dynamics, while X-ray captures a single conformation. Use variable-temperature NMR (–40°C to 60°C) to probe ring flexibility. Synchrotron X-ray data at low temperature (100 K) can resolve subtle conformational differences .

Experimental Design Considerations

Q. How to design a SAR study for derivatives targeting neurological receptors?

  • Methodological Answer :

  • Library Design : Synthesize analogs with modified pyrrolidinone substituents (e.g., fluoro, methyl groups) and varying ester chains.
  • Assays : Use radioligand binding (³H-GABA for GABAₐ receptors) and patch-clamp electrophysiology to measure potency (IC₅₀) and efficacy.
  • Data Analysis : Correlate structural features (e.g., LogP, polar surface area) with activity via QSAR models (e.g., CoMFA) .

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